molecular formula C18H21NO3 B499090 N-isopropyl-4-(2-phenoxyethoxy)benzamide

N-isopropyl-4-(2-phenoxyethoxy)benzamide

Cat. No.: B499090
M. Wt: 299.4g/mol
InChI Key: ZRNKEXGEAGUZOZ-UHFFFAOYSA-N
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Description

N-Isopropyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropylamine group attached to the benzamide nitrogen and a 2-phenoxyethoxy substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

4-(2-phenoxyethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-8-10-17(11-9-15)22-13-12-21-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

ZRNKEXGEAGUZOZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, synthesis, and spectral properties:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Spectral Features (IR/NMR) References
N-Isopropyl-4-(2-phenoxyethoxy)benzamide 2-phenoxyethoxy, isopropylamide ~327.38 (calculated) Likely via alkylation or coupling Expected ν(C=O) ~1660–1680 cm⁻¹; δ 166–168 ppm (13C-NMR, carbonyl) N/A
N-Isopropyl-4-(phenylethynyl)benzamide (1i) Phenylethynyl, isopropylamide 293.36 Sonogashira coupling (Pd/Cu catalysis) ν(C≡C) ~2200 cm⁻¹ (absent in IR); δ 90–100 ppm (alkynyl carbons, 13C-NMR)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl, benzamide 315.38 Amide coupling (benzoyl chloride + amine) ν(C=O) ~1680 cm⁻¹; δ 166.22 ppm (13C-NMR, carbonyl)
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxybenzoyl, 3,4-dimethoxyphenethyl 331.37 Transesterification + amidation ν(O-H) ~3200–3400 cm⁻¹; δ 164.89 ppm (13C-NMR, carbonyl)
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride Piperidin-4-ylmethoxy, isopropylamide 312.84 Alkylation of benzamide precursor ν(C=O) ~1660 cm⁻¹; δ 73.48 ppm (13C-NMR, piperidine)
C10 (Methoxy-methyl benzo[d][1,3]dioxole analog) Methoxymethyl, benzo[d][1,3]dioxole 477.19 Multi-step coupling and crystallization δ 147.97 ppm (aromatic carbons, 13C-NMR)

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives (). The absence of ν(S-H) (~2500–2600 cm⁻¹) distinguishes it from thiol-containing analogs ().
  • NMR Spectroscopy: The isopropyl group’s characteristic doublet (δ 1.2–1.4 ppm, 1H-NMR) and quaternary carbon (δ 40–45 ppm, 13C-NMR) are consistent across analogs (). The 2-phenoxyethoxy group would show distinct aromatic (δ 6.8–7.4 ppm) and ether oxygen signals.

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